1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
Description
1-{1-[(5-Bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring. The azetidine moiety is substituted with a sulfonyl group attached to a 5-bromothiophen-2-yl group. This structural combination integrates three key elements:
- Pyrrolidine-2,5-dione: A well-known pharmacophore in medicinal chemistry, associated with anticonvulsant, antinociceptive, and enzyme inhibitory activities .
- 5-Bromothiophen-2-ylsulfonyl group: The bromine atom introduces steric and electronic effects, while the sulfonyl group may enhance solubility and binding affinity to biological targets .
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S2/c12-8-1-4-11(19-8)20(17,18)13-5-7(6-13)14-9(15)2-3-10(14)16/h1,4,7H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFDLYTRNSPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Bromothiophene
5-Bromothiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 5-bromothiophene-2-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions
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Temperature : 0–5°C (sulfonation), room temperature (PCl₅ reaction).
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Yield : ~70–80% (two-step).
Synthesis of Azetidine-3-amine Derivatives
Protection of Azetidine-3-amine
Azetidine-3-amine is protected as a tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
Purification : Column chromatography (ethyl acetate/hexane, 1:3).
Sulfonylation of Azetidine-3-amine
Reaction with 5-Bromothiophene-2-sulfonyl Chloride
The Boc-protected azetidine-3-amine reacts with 5-bromothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Workup : Washing with aqueous NaHCO₃, drying over Na₂SO₄, and solvent evaporation.
Yield : ~85–90%.
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield 1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-amine.
Purification : Neutralization with aqueous NaOH and extraction into DCM.
Conjugation with Pyrrolidine-2,5-dione
Coupling via Nucleophilic Substitution
The primary amine of deprotected azetidine-3-sulfonamide reacts with bromoacetylpyrrolidine-2,5-dione in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions
Alternative Route: Reductive Amination
Azetidine-3-sulfonamide reacts with succinimide-2-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to form the target compound.
Purification and Characterization
Column Chromatography
Final purification employs amino-functionalized silica gel with methanol/dichloromethane gradients (0–10% MeOH).
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Purity : >95% (HPLC).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 4.20–4.15 (m, 1H, azetidine-CH), 3.85–3.75 (m, 2H, azetidine-CH₂), 3.45–3.35 (m, 2H, azetidine-CH₂), 2.80–2.70 (m, 4H, succinimide-CH₂).
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HRMS : [M+H]⁺ calcd for C₁₁H₁₂BrN₂O₄S₂: 418.94; found: 418.93.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75% | High regioselectivity | Requires bromoacetyl precursor |
| Reductive Amination | 60–70% | Mild conditions | Lower yield due to competing reactions |
Scalability and Industrial Considerations
Chemical Reactions Analysis
1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Anticonvulsant and GABA-Transaminase Inhibitors
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (5d) :
- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (4): Demonstrated anticonvulsant activity (ED50 = 45.2 mg/kg) in animal models, superior to valproic acid .
Antimicrobial Agents
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Showed moderate antimicrobial activity against Escherichia coli and Bacillus subtilis .
Azetidine-Containing Analogs
Key Observations :
- The 5-bromothiophen-2-ylsulfonyl group in the target compound introduces greater steric bulk and electronegativity compared to benzoyl or fluorobenzyl substituents, which may influence receptor binding kinetics .
Sulfonyl/Sulfenyl Group Derivatives
- 1-(Organothio)pyrrolidine-2,5-diones: Used as sulfurizing agents in HBr-promoted sulfenylation reactions (e.g., synthesis of thiosulfonates) . Contrast: The target compound’s sulfonyl group is less nucleophilic than sulfenyl derivatives, suggesting divergent reactivity in synthetic applications.
- 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione: Employed in polymer conjugation due to its thiol-reactive properties . Comparison: The bromothiophene sulfonyl group in the target compound may instead favor π-π stacking interactions in biological systems.
Biological Activity
The compound 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in relation to its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.27 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a bromothiophene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.27 g/mol |
| CAS Number | 1396751-05-5 |
| IUPAC Name | This compound |
The compound is believed to exert its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs) . These receptors play a crucial role in the regulation of glucose and lipid metabolism, influencing insulin sensitivity and glucose uptake in peripheral tissues. The presence of the bromothiophenes and sulfonyl groups suggests additional mechanisms related to anti-inflammatory and antioxidant activities, which are beneficial in metabolic disorders.
Antidiabetic Potential
Research indicates that compounds similar to this one exhibit significant antidiabetic effects. The thiazolidinedione class, to which this compound is related, is known for improving insulin sensitivity and regulating glucose metabolism. Studies have shown that thiazolidinediones can lead to reductions in fasting blood glucose levels and improvements in glycemic control.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Compounds with bromothiophene moieties have been reported to inhibit inflammatory pathways, potentially reducing oxidative stress and inflammation in various biological systems.
Study 1: Antidiabetic Activity
In a study investigating the antidiabetic effects of thiazolidinedione derivatives, compounds similar to this one were shown to significantly lower blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced glucose uptake in muscle tissues and improved insulin sensitivity through PPAR activation.
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory properties of related compounds. Results indicated that these compounds could reduce pro-inflammatory cytokine production in vitro, suggesting that they may be effective in managing conditions associated with chronic inflammation.
Q & A
Q. What are the common synthetic routes for preparing 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the azetidine ring via sulfonylation of azetidine with 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) to stabilize intermediates .
- Step 2 : Coupling the sulfonylated azetidine with pyrrolidine-2,5-dione using nucleophilic substitution or amide bond formation.
- Critical conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric excess of sulfonyl chloride to drive the reaction .
Q. What structural features of this compound contribute to its potential pharmacological activity?
- The 5-bromothiophene sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes) .
- The azetidine-pyrrolidine-dione scaffold mimics natural substrates, enabling binding to receptors or allosteric sites .
- Bromine substitution improves lipophilicity, potentially increasing membrane permeability .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Chromatography : HPLC or GC-MS to confirm purity (>95%) and detect byproducts .
- Spectroscopy :
- Elemental analysis to validate molecular formula .
Advanced Research Questions
Q. How should researchers address contradictory biological activity data observed in vitro vs. in vivo studies?
- Assay validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and cofactors .
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution to explain discrepancies .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. What strategies can optimize the compound’s selectivity for a specific biological target (e.g., kinase vs. protease inhibition)?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace bromine with chlorine) to reduce off-target interactions .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and steric clashes with non-target proteins .
- Functional group masking : Introduce prodrug moieties (e.g., ester linkages) to limit activation to specific tissues .
Q. How can advanced structural characterization techniques resolve ambiguities in the compound’s conformation?
- X-ray crystallography : Determine 3D conformation and key interactions (e.g., hydrogen bonds with the sulfonyl group) .
- Dynamic NMR : Analyze rotational barriers of the azetidine ring to assess flexibility .
- DFT calculations : Compare theoretical and experimental spectra (e.g., IR, NMR) to validate electronic properties .
Q. What experimental design principles are critical for assessing the compound’s stability under varying environmental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV/vis), and hydrolytic conditions (acid/base) to identify degradation pathways .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring changes via HPLC .
- Mass spectrometry : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
Methodological Notes
- Data contradiction resolution : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
- Yield optimization : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate with dose-response curves (IC₅₀/EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
